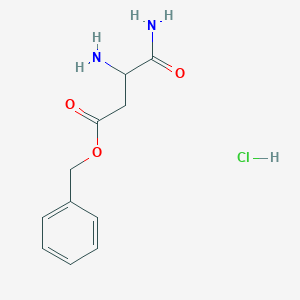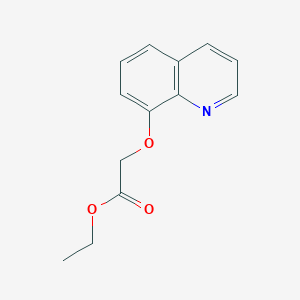![molecular formula C9H6BF7O2 B2859242 [4-(Heptafluoropropan-2-yl)phenyl]boronic acid CAS No. 1184850-50-7](/img/structure/B2859242.png)
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid
Descripción general
Descripción
“[4-(Heptafluoropropan-2-yl)phenyl]boronic acid” is a chemical compound with the CAS Number: 1184850-50-7 . It has a molecular weight of 289.95 and its IUPAC name is (4-(perfluoropropan-2-yl)phenyl)boronic acid . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “[4-(Heptafluoropropan-2-yl)phenyl]boronic acid” is 1S/C9H6BF7O2/c11-7(8(12,13)14,9(15,16)17)5-1-3-6(4-2-5)10(18)19/h1-4,18-19H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “[4-(Heptafluoropropan-2-yl)phenyl]boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“[4-(Heptafluoropropan-2-yl)phenyl]boronic acid” is a powder . It has a molecular weight of 289.95 . The storage temperature is normal .Aplicaciones Científicas De Investigación
Drug Design and Delivery
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid: is considered for the design of new drugs and drug delivery systems. Its role as a boron-carrier is particularly significant in neutron capture therapy , a targeted cancer treatment . The boronic acid moiety can be used to create boron-containing compounds that selectively accumulate in cancer cells, which are then irradiated with neutrons to produce cytotoxic effects.
Suzuki-Miyaura Cross-Coupling
This compound is valuable in Suzuki-Miyaura cross-coupling reactions , a widely-applied method for forming carbon-carbon bonds in organic synthesis . The boronic acid group participates in transmetalation steps, facilitating the coupling of different organic fragments. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Fluorescent Sensing
Boronic acids are integral to the development of fluorescent sensors for detecting various biological substances. For example, they can be used to create sensors for catechol and its derivatives, such as dopamine, which are important neurotransmitters . The boronic acid interacts with these compounds, leading to changes in fluorescence that can be measured.
Hydrolysis Studies
The stability of boronic acids in aqueous solutions is a critical parameter in their pharmacological applications. Studies on the hydrolysis of phenylboronic esters, to which [4-(Heptafluoropropan-2-yl)phenyl]boronic acid is related, provide insights into their behavior at physiological pH, which is essential for drug stability and efficacy .
Synthesis of Borinic Acid Derivatives
Recent advances in synthetic chemistry have shown that [4-(Heptafluoropropan-2-yl)phenyl]boronic acid can be used to synthesize borinic acid derivatives. These compounds have potential applications in organic synthesis and medicinal chemistry, such as in the development of enzyme inhibitors .
Electrophilic Trapping
The boronic acid moiety can act as an electrophile in organic reactions. It can trap arylmetal intermediates formed from aryl halides using Grignard reagents or through lithium-halogen exchange. This process is crucial for the synthesis of various arylboron compounds, which are valuable intermediates in organic synthesis .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF7O2/c11-7(8(12,13)14,9(15,16)17)5-1-3-6(4-2-5)10(18)19/h1-4,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCRETZGVJDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897490 | |
| Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid | |
CAS RN |
1184850-50-7 | |
| Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(heptafluoropropan-2-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)


![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)